molecular formula C7H8BrNO3 B1292153 3-Amino-3-(5-bromofuran-2-yl)propanoic acid CAS No. 682803-05-0

3-Amino-3-(5-bromofuran-2-yl)propanoic acid

Cat. No.: B1292153
CAS No.: 682803-05-0
M. Wt: 234.05 g/mol
InChI Key: GHSGHNSPJVMADK-UHFFFAOYSA-N
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Description

3-Amino-3-(5-bromofuran-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H8BrNO3 and its molecular weight is 234.05 g/mol. The purity is usually 95%.
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Biochemical Analysis

Molecular Mechanism

The molecular mechanism of 3-Amino-3-(5-bromofuran-2-yl)propanoic acid involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is essential for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which can impact its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action.

Biological Activity

3-Amino-3-(5-bromofuran-2-yl)propanoic acid (CAS No. 682803-05-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and databases.

The molecular formula of this compound is C7H8BrNO3C_7H_8BrNO_3, with a molecular weight of 234.05 g/mol. The compound features a furan ring substituted with a bromine atom, which may influence its biological properties.

PropertyValue
Molecular FormulaC7H8BrNO3
Molecular Weight234.05 g/mol
CAS Number682803-05-0
Purity>95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially including enzymes and receptors involved in metabolic processes. The presence of the amino group suggests that it could act as an amino acid analog, influencing neurotransmitter pathways or metabolic pathways.

Neuroprotective Effects

Research has suggested that furan derivatives can exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or by acting as antioxidants. The specific mechanism by which this compound may exert neuroprotective effects remains to be fully elucidated but is a promising area for future investigation.

Case Studies and Research Findings

  • Study on Structural Analogues : A study published in Molecules explored various furan derivatives and their biological activities, noting that brominated furan compounds often demonstrate enhanced reactivity and biological efficacy compared to their non-brominated counterparts .
  • Antimicrobial Assays : In assays conducted on related compounds, significant antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
  • Neuroprotective Studies : Research focusing on the neuroprotective potential of furan derivatives indicated that these compounds could mitigate oxidative stress in neuronal cells, leading to decreased cell death rates under stress conditions .

Summary of Findings

The following table summarizes the biological activities reported for compounds related to this compound:

Activity TypeObservations
AntimicrobialSignificant activity against various bacteria
NeuroprotectivePotential reduction in oxidative stress-induced cell death
Enzyme InteractionPossible modulation of metabolic enzymes

Properties

IUPAC Name

3-amino-3-(5-bromofuran-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSGHNSPJVMADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640922
Record name 3-Amino-3-(5-bromofuran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682803-05-0
Record name β-Amino-5-bromo-2-furanpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682803-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(5-bromofuran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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